molecular formula C13H20ClNO B1397524 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220019-48-6

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397524
CAS RN: 1220019-48-6
M. Wt: 241.76 g/mol
InChI Key: BWVVMUSUTRLYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, also known as EPMPH, is a chemical compound with a molecular formula of C14H21NO. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride is a five-membered nitrogen heterocycle. The structure of this compound is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, have been shown to exhibit various biological activities. These activities can be influenced by steric factors and the spatial orientation of substituents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine Chemistry : Pyrrolidines are significant in medicine and industry, including use as dyes and agrochemical substances. A study explored the synthesis of pyrrolidines via [3+2] cycloaddition, emphasizing their polar nature and mild reaction conditions, which could extend to similar compounds (Żmigrodzka et al., 2022).

  • Synthesis of Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines. This process leads to highly functionalized tetrahydropyridines, which are crucial in chemical synthesis (Zhu et al., 2003).

  • Antibacterial Activity : A series of 1-methylcarbapenems with a pyrrolidine moiety demonstrated potent antibacterial activities against various bacteria. The impact of substituents on the pyrrolidine ring was a key focus of this study (Kim et al., 2006).

  • Spectroscopic Analysis : Studies on the NMR spectroscopic properties of pyrrolidine derivatives have been conducted to understand their structural aspects. This is crucial for determining their applications in various fields (Vögeli & Philipsborn, 1973).

Industrial and Medicinal Applications

  • Synthesis of Agrochemicals and Medicinal Compounds : Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights their use in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).

  • Insecticidal Activity : New fungal metabolites with pyrrolidine structures have shown anti-juvenile-hormone and insecticidal activities, indicating potential applications in pest control (Cantín et al., 1999).

  • Synthesis of Bioactive Compounds : Studies on the synthesis of bioactive compounds using pyrrolidine derivatives emphasize the importance of these compounds in developing new therapeutic agents (Conti et al., 2006).

Advanced Catalysis and Material Science

  • Enantioselective Catalysis : Research on diastereomeric derivatives of 3-phosphanylpyrrolidine and their complexes in asymmetric Grignard cross-coupling reactions sheds light on their role in advanced catalytic processes (Nagel & Nedden, 1997).

  • Ligand Synthesis for Metal Complexes : The synthesis of hybrid organotellurium ligands with a pyrrolidine ring for palladium(II) and mercury(II) complexes has implications in the field of organometallic chemistry (Singh et al., 2003).

  • Ion-Exchange Membranes : The use of polyphosphazene polymers with a 3-ethylphenoxy substituent in the production of ion-exchange membranes showcases the applicability of these compounds in material science (Wycisk & Pintauro, 1996).

properties

IUPAC Name

3-[(3-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVMUSUTRLYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1220019-48-6
Record name Pyrrolidine, 3-[(3-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.